

Application Notes and Protocols for SKF-86002

In Vitro Assays

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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the activity of **SKF-86002**, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor with additional inhibitory effects on cyclooxygenase (COX) enzymes.

Summary of SKF-86002 In Vitro Activity

SKF-86002 is a well-characterized inhibitor of p38 MAPK, a key enzyme in the cellular response to inflammatory cytokines and environmental stress.^{[1][2]} It also demonstrates inhibitory activity against COX-1 and COX-2, enzymes involved in the synthesis of prostaglandins.^{[3][4]} Furthermore, **SKF-86002** has been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF- α), in lipopolysaccharide (LPS)-stimulated human monocytes.^{[3][4]}

Quantitative Data Summary

Target Enzyme/Processes	Assay Type	Cell Line/System	IC50 Value	Reference
p38α MAPK	HTRF Assay	Recombinant Human	110 nM	[5]
p38α MAPK	Enzyme fragment complementation	E. coli expressed	820 nM	[5]
p38α MAPK	Kinase Assay	Unknown origin	1500 nM	[5]
p38α MAPK	In vitro kinase assay	Mitogen-activated	400 nM	[5]
COX-1	Prostaglandin H2 synthase 1 inhibition	Ram seminal vesicle	5400 nM	[5]
5-Lipoxygenase	5-lipoxygenase inhibition	Rat RBL-1 cells	10000 nM	[5]
IL-1 & TNF-α Production	Cytokine Inhibition	LPS-stimulated human monocytes	1 μM	[3][4]

Experimental Protocols

p38α MAPK Inhibition Assay (In Vitro Kinase Assay)

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of **SKF-86002** on p38α MAPK. The principle of this assay is to measure the phosphorylation of a specific substrate (ATF2) by purified, active p38α MAPK. The level of phosphorylated ATF2 is then quantified, typically by ELISA or Western blotting.[1][6][7]

Materials:

- Recombinant active p38α MAPK

- ATF2 substrate
- Kinase assay buffer
- ATP
- **SKF-86002**
- DMSO (vehicle control)
- 96-well plate
- Plate reader or Western blot imaging system
- Primary antibody against phospho-ATF2 (Thr71)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **SKF-86002** in DMSO (e.g., from 10 mM to 0.1 nM).
- **Kinase Reaction Mix Preparation:** In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer and recombinant active p38 α MAPK to a final concentration of 10-20 ng per reaction.[\[1\]](#)
- **Compound Addition:** Add 1 μ L of the **SKF-86002** dilutions or DMSO (vehicle control) to the wells of a 96-well plate.[\[1\]](#)
- **Kinase Addition:** Add 24 μ L of the kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature.[\[1\]](#)
- **Initiation of Kinase Reaction:** Add a solution containing the ATF2 substrate and ATP to each well to initiate the reaction.

- Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
- Detection of Phosphorylation:
 - ELISA-based detection: Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the ATF2 substrate. Detect the phosphorylated ATF2 using a primary antibody specific for phospho-ATF2 (Thr71) and a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate for the enzyme and measure the resulting signal using a plate reader.
 - Western Blotting: Terminate the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate with a primary antibody against phospho-ATF2 (Thr71).^[1] After washing, incubate with an HRP-conjugated secondary antibody.^[1] Detect the signal using a chemiluminescent substrate and an imaging system.^[1]
- Data Analysis: Calculate the percentage of inhibition for each concentration of **SKF-86002** compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

COX-1 and COX-2 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the inhibitory effect of **SKF-86002** on COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is a component of its catalytic cycle.^{[8][9]}

Materials:

- Purified ovine COX-1 and human recombinant COX-2
- COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- Hematin (co-factor)
- L-epinephrine (co-factor)

- Arachidonic acid (substrate)
- **SKF-86002**
- DMSO (vehicle control)
- 96-well plate
- Plate reader capable of measuring absorbance at 590 nm

Procedure:

- Compound Preparation: Prepare a serial dilution of **SKF-86002** in DMSO.
- Reaction Mix Preparation: In a 96-well plate, prepare the reaction mixture containing COX assay buffer, hematin, and either COX-1 or COX-2 enzyme.
- Compound Addition: Add the **SKF-86002** dilutions or DMSO to the wells containing the reaction mix. Pre-incubate at 37°C for 10 minutes.[\[10\]](#)
- Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
- Detection: The peroxidase activity is monitored by the appearance of an oxidized product, which can be measured colorimetrically at 590 nm.[\[8\]](#)
- Data Analysis: Calculate the percentage of COX inhibition for each concentration of **SKF-86002**. Determine the IC50 values for both COX-1 and COX-2.

Cytokine Production Inhibition Assay in LPS-Stimulated Human Monocytes

This protocol describes a cell-based assay to evaluate the effect of **SKF-86002** on the production of pro-inflammatory cytokines (IL-1 β and TNF- α) by human monocytes stimulated with lipopolysaccharide (LPS).

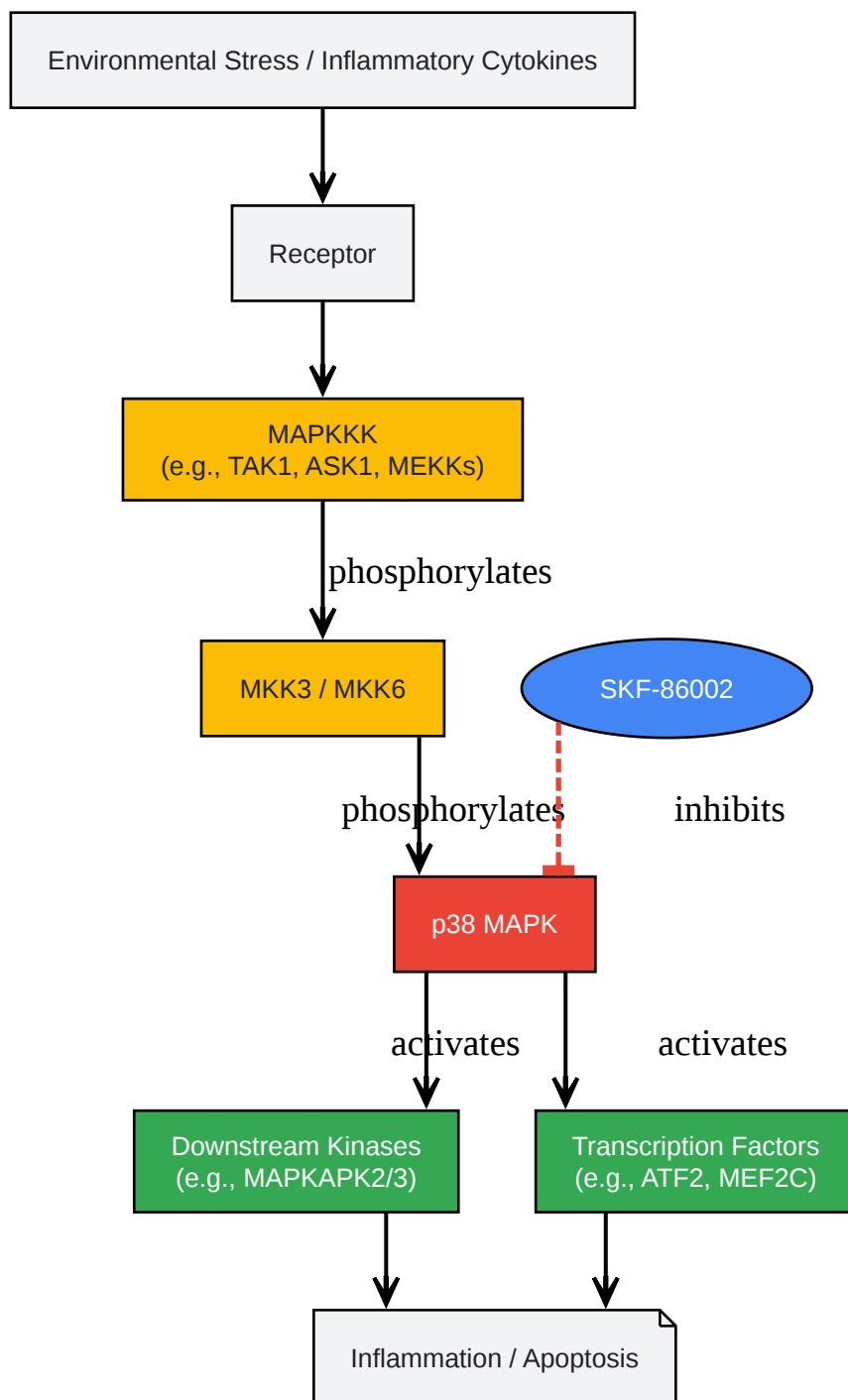
Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
- RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
- Lipopolysaccharide (LPS)
- **SKF-86002**
- DMSO (vehicle control)
- 96-well cell culture plate
- ELISA kits for human IL-1 β and TNF- α

Procedure:

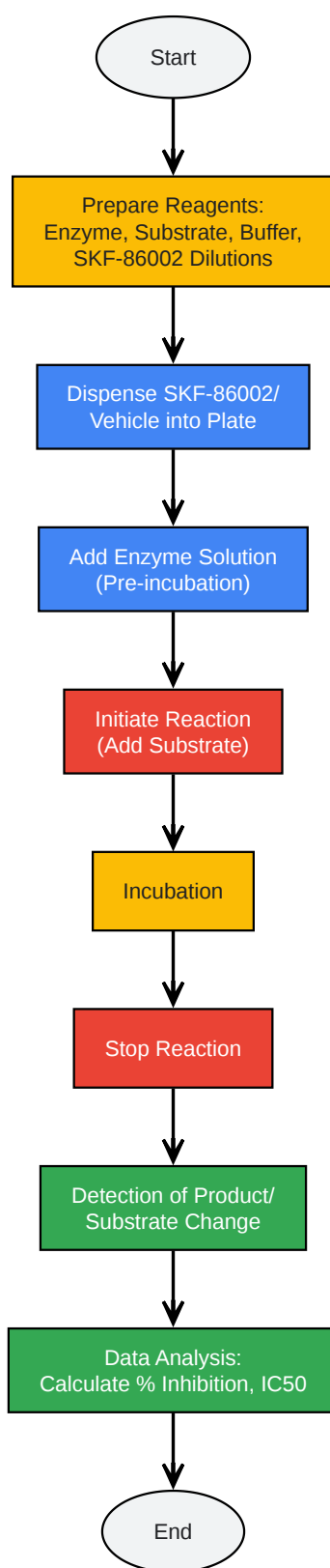
- Cell Culture: Culture human monocytes or THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
- Cell Seeding: Seed the cells into a 96-well plate at a density of 1×10^6 cells/mL.
- Compound Treatment: Pre-treat the cells with various concentrations of **SKF-86002** or DMSO for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) to induce cytokine production.
- Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 18-24 hours.
- Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
- Cytokine Quantification: Measure the concentrations of IL-1 β and TNF- α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of **SKF-86002**. Determine the IC₅₀ values for the inhibition of IL-1 β and TNF- α production.

Visualizations



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Caption: p38 MAPK Signaling Pathway and the inhibitory action of **SKF-86002**.



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Caption: General experimental workflow for an in vitro enzyme inhibition assay.

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